N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
Description
N-((3-(Furan-3-yl)pyrazin-2-yl)methyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a pyrazole core (1,5-dimethyl-substituted) linked via a carboxamide group to a pyrazine ring substituted at the 3-position with a furan-3-yl moiety.
The pyrazine-furan subunit likely originates from pre-functionalized pyrazine intermediates, with furan introduced via cross-coupling or substitution reactions.
Properties
IUPAC Name |
N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-1,5-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-10-7-12(19-20(10)2)15(21)18-8-13-14(17-5-4-16-13)11-3-6-22-9-11/h3-7,9H,8H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWEOEAXXFBNKCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NCC2=NC=CN=C2C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of a boron reagent with a halogenated precursor in the presence of a palladium catalyst under mild conditions .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The pyrazine ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction of the pyrazine ring can produce dihydropyrazine derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives in anticancer therapy. N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide may exhibit significant cytotoxicity against various cancer cell lines. For instance, pyrazole-containing compounds have been reported to inhibit specific kinases involved in tumor growth. In particular, derivatives similar to this compound have shown effective inhibition against cell lines such as MCF7 and HCT116 with IC50 values below 0.5 µM .
Anti-inflammatory Properties
Pyrazole derivatives are also known for their anti-inflammatory properties. The compound could potentially function as a non-steroidal anti-inflammatory drug (NSAID), similar to existing pyrazole-based medications like celecoxib. Its ability to modulate inflammatory pathways makes it a candidate for further exploration in treating inflammatory diseases .
Organic Synthesis
This compound serves as a valuable building block in organic synthesis. Its functional groups allow for diverse chemical reactions, enabling the creation of more complex molecules. The compound can participate in various reactions such as:
- Alkylation : Introducing alkyl groups to enhance biological activity.
- Substitution Reactions : Modifying the pyrazole moiety to explore different pharmacological profiles.
These synthetic capabilities make it an important intermediate in the development of novel pharmaceuticals .
Antimicrobial Applications
The presence of the furan and pyrazine rings suggests potential antimicrobial properties against pathogens like Mycobacterium tuberculosis. Preliminary studies indicate that compounds with similar structures exhibit significant antimicrobial activity. For instance, the minimum inhibitory concentration (MIC) of this compound has been reported at 4 µg/mL against M. tuberculosis, indicating its potential use as an anti-tubercular agent .
Material Science
In materials science, this compound can be explored for developing new materials with specific properties such as polymers or coatings. Its unique chemical structure may confer enhanced thermal stability or electrical conductivity, making it suitable for applications in electronics or protective coatings .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Core Modifications
The following compounds represent structural analogs with variations in heterocyclic cores, substituents, or functional groups:
Physicochemical and Electronic Properties
- Lipophilicity : The trifluoromethyl (CF3) groups in I-3 significantly enhance lipophilicity (logP ~3.5–4.0), whereas the furan in the target compound may reduce logP (~2.5–3.0) due to its polarizable π-system.
- Solubility : The pyridine and tetrahydro-2H-pyran groups in Compound 11 improve aqueous solubility compared to the pyrazine-furan system in the target compound .
- Stability : Furan rings, as in the target compound, are susceptible to oxidative metabolism, while CF3 groups in I-3 confer metabolic resistance .
Key Research Findings and Implications
Structural Diversity : Substitution of the pyrazine ring with furan (target compound) versus oxadiazole (I-3 ) or pyridine (Compound 11 ) alters electronic profiles and target selectivity.
Synthetic Flexibility : EDCI/HOBT coupling is versatile for carboxamide synthesis but requires tailored intermediates (e.g., furan-functionalized pyrazines).
Pharmacokinetic Trade-offs : Furan improves solubility but reduces metabolic stability compared to CF3 or saturated heterocycles (e.g., tetrahydro-2H-pyran in Compound 11 ).
Biological Activity
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide, identified by its CAS number 2034312-55-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₅N₅O₂ |
| Molecular Weight | 297.31 g/mol |
| Structure | Chemical Structure |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.
- Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, leading to reduced proliferation.
- Apoptosis Induction : The compound has potential apoptotic effects on various cancer cell lines.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance:
-
Cell Line Studies : In vitro tests against various cancer cell lines (e.g., MCF7, A549) demonstrated promising results with IC₅₀ values indicating effective cytotoxicity.
Cell Line IC₅₀ (µM) MCF7 12.50 A549 26.00
These findings suggest that this compound could be a candidate for further development as an anticancer agent.
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties, which have been observed in various models:
- TNF-α and IL-6 Inhibition : It has shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations comparable to standard anti-inflammatory drugs.
- Mechanistic Insights : The anti-inflammatory effects may be attributed to the modulation of signaling pathways involved in inflammation.
Study on Anticancer Efficacy
A recent study investigated the effects of this compound on human cancer cell lines:
"The compound exhibited significant cytotoxicity against MCF7 and A549 cell lines with IC₅₀ values of 12.50 µM and 26.00 µM respectively, indicating its potential as a therapeutic agent in oncology" .
Study on Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory activity of pyrazole derivatives:
"Compounds similar to this compound demonstrated up to 85% inhibition of TNF-α production at concentrations as low as 10 µM" .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide, and what key reaction conditions are critical for optimizing yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including (i) coupling of the pyrazine-furan moiety with a pyrazole-carboxamide backbone under palladium-catalyzed cross-coupling conditions, (ii) alkylation of the pyrazine nitrogen, and (iii) amide bond formation. Key conditions include using anhydrous solvents (e.g., DMF or THF), controlled temperatures (e.g., 0–80°C), and catalysts like K₂CO₃ or triethylaluminum. Yield optimization requires stepwise monitoring via TLC and purification by column chromatography .
Q. Which spectroscopic and chromatographic techniques are recommended for characterizing the compound’s purity and structural integrity?
- Methodological Answer :
- ¹H/¹³C NMR : Confirms proton environments and carbon frameworks, particularly for distinguishing furan (δ 6.5–7.5 ppm) and pyrazine (δ 8.5–9.5 ppm) signals .
- LCMS/HPLC : Validates molecular weight (m/z 396.4) and purity (>95%). Reverse-phase HPLC with C18 columns and acetonitrile/water gradients is standard .
- FT-IR : Identifies amide C=O stretches (~1650 cm⁻¹) and aromatic C-H vibrations .
Q. How can researchers determine the solubility profile of this compound for in vitro biological assays?
- Methodological Answer : Use the shake-flask method: (i) Saturate the compound in buffers (e.g., PBS, pH 7.4) or DMSO; (ii) agitate for 24 h at 25°C; (iii) filter and quantify supernatant via UV-Vis spectroscopy at λmax (likely ~250–300 nm for aromatic systems). Solubility in DMSO should be confirmed for cell-based assays, with final concentrations ≤0.1% to avoid cytotoxicity .
Advanced Research Questions
Q. How can computational methods like molecular docking predict the compound’s interaction with biological targets?
- Methodological Answer :
- Docking Workflow : (i) Prepare the compound’s 3D structure (e.g., using Gaussian or AutoDock Tools); (ii) retrieve target protein structures (e.g., COX-2 or kinase domains from PDB); (iii) perform flexible docking (e.g., AutoDock Vina) to assess binding poses and affinity scores.
- Validation : Compare results with known inhibitors (e.g., celecoxib for COX-2) and validate via MD simulations (e.g., GROMACS) to evaluate stability of ligand-protein complexes .
Q. What strategies address discrepancies in biological activity data across different studies?
- Methodological Answer :
- Assay Standardization : Control variables like cell line passage number, serum concentration, and incubation time.
- Compound Purity : Verify via HPLC and NMR; impurities >2% can skew IC₅₀ values.
- Structural Analogues : Compare with derivatives (e.g., pyridazine- or thiophene-substituted analogs) to identify activity trends .
Q. What are the key considerations in designing SAR studies for this compound?
- Methodological Answer :
- Core Modifications : Replace furan with thiophene or pyridine to assess π-π stacking effects.
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF₃) on the pyrazole ring to enhance metabolic stability.
- Bioisosteres : Substitute the amide group with sulfonamide or urea to probe hydrogen-bonding requirements .
Q. How to optimize reaction conditions to mitigate by-product formation during synthesis?
- Methodological Answer :
- Catalyst Screening : Test Pd(OAc)₂/XPhos vs. CuI for coupling steps to minimize homo-coupling by-products.
- Temperature Gradients : Use microwave-assisted synthesis for precise control (e.g., 100°C, 10 min) in amide bond formation.
- Workup Protocols : Quench reactions with aqueous NH₄Cl to remove unreacted reagents and employ flash chromatography for rapid purification .
Notes
- Avoid commercial sources like BenchChem; prioritize peer-reviewed journals and patents for synthesis protocols .
- Computational tools (e.g., SwissADME) can predict ADMET properties to guide experimental design .
- Contradictions in biological data often arise from assay variability; replicate studies using standardized protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
